molecular formula C9H6ClFO2S2 B1304791 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride CAS No. 404964-34-7

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B1304791
CAS No.: 404964-34-7
M. Wt: 264.7 g/mol
InChI Key: ZPXXCKVUFYURAU-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClFO2S2 It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to the benzothiophene ring. One common method is the chlorosulfonation of 5-Fluoro-3-methyl-1-benzothiophene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent under controlled conditions to avoid over-sulfonation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

    Sulfides: Formed by reduction.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations to introduce sulfonyl functional groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group on the benzothiophene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications .

Properties

IUPAC Name

5-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2S2/c1-5-7-4-6(11)2-3-8(7)14-9(5)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXXCKVUFYURAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379112
Record name 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404964-34-7
Record name 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-fluoro-3-methylbenzothiophene-2-sulfonic acid (230 mg, 0.93 mmol) in POCl3 (5 mL) was heated at 60° C. over night. The POCl3 was evaporated and the crude product was dissolved in CH2Cl2 and washed with water. The organic phase was dried and evaporated to give 0.23 g (93%) of the title compound.
Name
5-fluoro-3-methylbenzothiophene-2-sulfonic acid
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
93%

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